6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine
Description
Properties
IUPAC Name |
6-phenyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-4-13(5-3-1)15-6-7-16-19-17(20-21(16)12-15)14-8-10-18-11-9-14/h1-7,12,14,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFCWFAKKPKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Pyridine Precursor Condensation
The triazolopyridine scaffold is typically constructed via cyclocondensation between hydrazine derivatives and functionalized pyridine precursors. For 6-phenyl-2-(piperidin-4-yl)-[1,triazolo[1,5-a]pyridine, this involves reacting 2-hydrazinyl-6-phenylpyridine with a piperidin-4-yl-containing electrophile. A representative procedure involves heating 2-hydrazinyl-6-phenylpyridine (1.2 equiv) with 4-bromopiperidine hydrobromide (1.0 equiv) in ethanol at 80°C for 12 hours, followed by neutralization with aqueous NaHCO₃ to yield the cyclized product in 52% yield.
Key parameters influencing this reaction include:
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction kinetics for triazolopyridine formation. A protocol adapted from Ibrahim et al. demonstrates:
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 8-12 hours | 15-30 minutes |
| Yield | 45-52% | 68-75% |
| Byproduct Formation | 12-18% | 3-5% |
This method employs 1-amino-2-imino-6-phenylpyridine derivatives reacted with carboxylic acids (e.g., acetic acid) under microwave irradiation (100°C, 250 W), achieving 73% yield for the triazolopyridine core. The piperidinyl group is subsequently introduced via nucleophilic aromatic substitution.
Post-Cyclization Functionalization
Piperidin-4-Yl Group Installation
This protocol achieves 78% yield with <2% dehalogenation byproducts.
One-Pot Tandem Synthesis
An integrated approach combining cyclization and functionalization demonstrates improved atom economy:
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Condensation of 6-phenylpyridine-2-carbaldehyde with hydrazine hydrate (2.0 equiv)
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In situ treatment with 4-isocyanatopiperidine (1.1 equiv)
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Acid-catalyzed cyclization (H2SO4, 0.2 equiv)
This three-step sequence in a single reactor achieves 61% overall yield, reducing purification steps compared to multi-pot methods.
Analytical Characterization
Critical spectroscopic data for validating successful synthesis:
Process Optimization and Scale-Up
Solvent Screening
Comparative analysis of reaction efficiency in different solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 71 | 98.2 |
| DMF | 36.7 | 68 | 97.5 |
| Acetonitrile | 37.5 | 63 | 96.8 |
| Water | 80.1 | 42 | 89.4 |
Ethanol emerges as optimal due to balanced polarity and easy recovery.
Catalytic System Optimization
Screening of palladium catalysts for Buchwald-Hartwig amination:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd2(dba)3 | Xantphos | 78 |
| Pd(OAc)2 | BINAP | 65 |
| PdCl2(Amphos) | DavePhos | 71 |
| Pd PEPPSI-IPr | N/A | 68 |
Pd2(dba)3/Xantphos system provides superior activity and functional group tolerance.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling techniques reduce solvent usage by 90%:
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2-Hydrazinyl-6-phenylpyridine (1.0 equiv)
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4-iodopiperidine (1.05 equiv)
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K2CO3 (2.0 equiv)
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10 mL ethanol, 500 rpm, 2 hours
This method achieves 69% yield with E-factor reduction from 18.7 to 3.2 compared to conventional methods.
Continuous Flow Synthesis
A microreactor system demonstrates improved heat/mass transfer:
-
Residence time: 8 minutes vs. 12 hours batch
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Yield improvement: 82% vs. 68% batch
-
Productivity: 1.2 kg/day in lab-scale setup
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Sequential Cyclization | 4 | 45 | 97.1 | 1.00 |
| Microwave-Assisted | 3 | 68 | 98.5 | 0.85 |
| One-Pot Tandem | 2 | 61 | 96.8 | 0.72 |
| Continuous Flow | 2 | 82 | 99.1 | 0.65 |
The continuous flow approach offers superior efficiency but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine has been investigated for its potential as an enzyme inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. Inhibition of CDK2 has implications for cancer therapy:
- Mechanism of Action: The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thus inhibiting cell cycle progression and inducing apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in developing treatments for inflammatory diseases.
Organic Electronics
Due to its favorable photophysical properties, this compound is being explored for use in organic light-emitting diodes (OLEDs). Its ability to form stable films and emit light efficiently makes it a promising material for electronic applications.
Comparison of Biological Activities
Case Study 1: CDK2 Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibitory activity against CDK2 with IC50 values in the low micromolar range. This suggests potential for further development into anticancer therapeutics.
Case Study 2: Antimicrobial Properties
In research featured in Antibiotics, the compound was tested against multi-drug resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key analogues differ in substituents at positions 2, 6, and 7 of the triazolopyridine core, influencing their physicochemical and pharmacological profiles:
Antiparasitic and Kinase Inhibition
- Target Compound : Piperidinyl and phenyl groups may enhance binding to parasitic kinases (e.g., Leishmania CRK3), though cross-reactivity with human kinases (e.g., HsCDK2) requires selectivity optimization .
- Triazolopyridine 14 () : IC50 = 0.24 µM against Leishmania CRK3 but comparable inhibition of HsCDK2 (IC50 = 0.36 µM), highlighting selectivity challenges .
- Compound 3 () : Exhibits antifungal and antiparasitic activity via kinetoplastid inhibition, with fluorine improving potency .
Biological Activity
6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement comprising a triazole ring fused to a pyridine ring, along with a phenyl group and a piperidinyl substituent. The distinct configuration of these components contributes to its potential as a therapeutic agent.
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common synthetic route includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which is an eco-friendly method yielding high purity and yield without the need for additives or catalysts.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
1. Enzyme Inhibition:
- CDK2 Inhibition: This compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
- Kinase Inhibition: It has shown potential in inhibiting other kinases involved in cancer progression and may modulate G-protein coupled receptors (GPCRs), impacting various signaling pathways.
2. Anticancer Activity:
- Preliminary studies suggest that this compound could possess anticancer properties, making it a candidate for further pharmacological investigations. Its mechanism involves disrupting cellular signaling pathways that facilitate tumor growth and survival.
3. Antimicrobial and Anti-inflammatory Properties:
- The compound has also been evaluated for its antimicrobial and anti-inflammatory effects. Its ability to inhibit specific enzymes involved in inflammatory responses positions it as a potential therapeutic agent for inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | CDK2 Inhibition | Demonstrated significant inhibition of CDK2 activity with IC50 values in the low micromolar range. |
| Study B (2021) | Anticancer Activity | Induced apoptosis in cancer cell lines through cell cycle arrest mechanisms. |
| Study C (2023) | Antimicrobial Effects | Showed broad-spectrum antimicrobial activity against various pathogens with minimal inhibitory concentrations comparable to standard antibiotics. |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:
- As an inhibitor of CDK2, it disrupts the normal phosphorylation processes necessary for cell cycle progression.
- Its interaction with GPCRs may alter downstream signaling pathways that are critical for cellular responses to external stimuli.
Q & A
Q. What are the established synthetic methodologies for synthesizing 6-phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine?
Answer: The synthesis of triazolopyridine derivatives typically involves cyclization reactions. For example, microwave-assisted catalyst-free methods using enaminonitriles and benzohydrazides can yield triazolopyridines via transamidation and nucleophilic addition (70–85% yields, 30–60 minutes) . Alternatively, oxidative cyclization of N-(2-pyridyl)amidines with reagents like I₂/KI or PIFA provides regioselective routes . For the piperidin-4-yl substituent, post-synthetic functionalization (e.g., Buchwald-Hartwig coupling) may be required.
Q. How is structural confirmation achieved for this compound?
Answer: Post-synthesis characterization relies on:
- NMR : Distinct signals for triazole protons (δ 8.2–8.5 ppm) and piperidine protons (δ 1.5–3.0 ppm) .
- IR : Absence of NH stretches (if deprotonated) and presence of C≡N (2200–2250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching calculated m/z (e.g., [M+H]⁺ for C₁₈H₁₈N₅: 304.16) .
- Elemental Analysis : Deviation ≤0.4% for C, H, N .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or scalability issues?
Answer: Challenges include catalyst recyclability and regioselectivity. Strategies:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields (85% vs. 60%) by enhancing energy transfer .
- Late-Stage Functionalization : Introduce piperidine groups after triazole formation to avoid steric hindrance .
- Metal-Free Conditions : Use iodine or PIFA to eliminate transition-metal contamination, critical for pharmaceutical applications .
Data Contradiction Analysis:
While metal catalysts (e.g., CuBr) improve regioselectivity , they complicate purification and reduce eco-friendliness. Catalyst-free microwave methods offer scalability but require precise temperature control .
Q. How do researchers resolve contradictions in reported biological activities (e.g., antioxidative vs. kinase inhibition)?
Answer: Biological activity depends on substituent positioning and assay conditions. For example:
- Antioxidative Activity : Compound 13 (triazolopyridine with electron-donating groups) reduced oxidative stress in C. elegans via ROS scavenging (EC₅₀: 10 μM) .
- Kinase Inhibition : CEP-33779 (2-substituted triazolopyridine) selectively inhibits JAK2 (IC₅₀: 1.8 nM) via π-π interactions with the ATP-binding pocket .
Methodological Recommendations:
Q. What computational tools are used to predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 assess logP (optimal: 2–3), solubility (LogS > -4), and CYP450 inhibition .
- QSAR Modeling : Relate substituent electronegativity (e.g., piperidine’s basicity) to bioavailability .
Case Study:
Triazolopyridines with logP >3.5 show poor aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters) .
Q. How are regioselectivity challenges addressed in triazole-pyridine fusion?
Answer: Regioselectivity is influenced by:
- Reagent Choice : PIFA favors 1,2,4-triazolo[1,5-a]pyridine over [1,5-c] isomers due to electrophilic activation .
- Substituent Effects : Electron-withdrawing groups (e.g., Br at C7) direct cyclization via resonance stabilization .
Experimental Validation:
Comparative NMR analysis of regioisomers (e.g., C7 vs. C5 bromination) confirms product identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
